3-Fluoro-4-methylbenzenesulfonyl chloride

Catalog No.
S718641
CAS No.
90260-13-2
M.F
C7H6ClFO2S
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methylbenzenesulfonyl chloride

CAS Number

90260-13-2

Product Name

3-Fluoro-4-methylbenzenesulfonyl chloride

IUPAC Name

3-fluoro-4-methylbenzenesulfonyl chloride

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3

InChI Key

YDUHIMCRFRIVFI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)F

The exact mass of the compound 3-Fluoro-4-methylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride used for the synthesis of sulfonamides and sulfonate esters. It belongs to the same chemical class as the common, workhorse reagent p-toluenesulfonyl chloride (TsCl). The key structural distinction is the addition of a fluorine atom at the 3-position of the aromatic ring. This modification is not a minor substitution; it is a deliberate design choice to alter the electronic properties of the sulfonyl group and to introduce a metabolically robust fluorine atom, a common strategy in medicinal chemistry to enhance drug-like properties such as metabolic stability and binding affinity. Consequently, this reagent is procured when the specific electronic and steric effects of the 3-fluoro substituent are required to achieve a desired reaction outcome or target molecule profile.

Substituting 3-fluoro-4-methylbenzenesulfonyl chloride with its non-fluorinated analog, p-toluenesulfonyl chloride (TsCl), or other positional isomers, will directly compromise the goals of a synthesis designed to leverage fluorine's unique properties. The fluorine atom at the 3-position acts as a potent electron-withdrawing group, which can increase the reactivity of the sulfonyl chloride group for challenging transformations. More critically, in drug discovery and agrochemical development, this specific fluorine is often installed to block a site of metabolic oxidation, thereby improving the pharmacokinetic profile of the final active molecule. Replacing this reagent with TsCl would eliminate this designed metabolic block, potentially leading to a compound with lower stability and efficacy. Therefore, the choice of this specific reagent is driven by a need for the precise electronic modulation and metabolic stability that the 3-fluoro-4-methylphenyl moiety provides.

Precursor for Biologically Active Molecules in Patented Research

This specific sulfonyl chloride is explicitly listed as a reactant for the synthesis of novel CRTH2 antagonists for the potential treatment of asthma and COPD. It is also cited as a building block in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of molecules investigated for cancer treatment. In contrast, the more common p-toluenesulfonyl chloride is not specified for these particular patented molecular scaffolds.

Evidence DimensionInclusion as a specified reactant in patent literature for advanced drug candidates
Target Compound DataExplicitly named as a reactant for synthesizing patented kinase inhibitors and CRTH2 antagonists.
Comparator Or Baselinep-Toluenesulfonyl chloride (TsCl) is a general reagent but is not specified for these advanced, specifically fluorinated scaffolds.
Quantified DifferenceQualitative but definitive: specified for use in multiple distinct drug discovery patents where TsCl is not.
ConditionsSynthesis of complex, biologically active heterocyclic compounds as described in patent literature.

For medicinal chemists developing intellectual property, using the exact, specified building blocks from lead patents is critical for reproducibility and exploring the same chemical space.

Enabling Enhanced Metabolic Stability in Drug Candidates

The introduction of a fluorine atom onto an aromatic ring is a well-established medicinal chemistry strategy to block metabolic oxidation by cytochrome P450 enzymes. For a molecule like 4-methylbenzenesulfonamide (derived from TsCl), the aromatic ring and the methyl group are potential sites of oxidation. Placing a fluorine at the 3-position, adjacent to the methyl group, sterically and electronically shields this region from enzymatic attack. For example, studies on the related compound 3-fluoro-4-aminopyridine showed that the position next to the fluorine (the 5-position) was a primary site of metabolic hydroxylation. This demonstrates that the fluorine atom directs metabolism away from its immediate vicinity, a principle leveraged by procuring this reagent to protect the adjacent methyl group.

Evidence DimensionMetabolic stability via blocking of oxidative sites
Target Compound DataThe 3-fluoro group is known to block or sterically hinder metabolic oxidation at or near the adjacent 4-methyl position.
Comparator Or Baselinep-Toluenesulfonyl chloride (TsCl) derivatives lack this fluorine, leaving the aromatic ring and methyl group more susceptible to metabolic oxidation.
Quantified DifferenceNot directly quantified for this exact fragment, but the underlying principle is a foundational, frequently-applied strategy in drug design to improve stability.
ConditionsIn vivo or in vitro metabolism, typically mediated by cytochrome P450 enzymes.

Procuring this reagent is a direct investment in improving the pharmacokinetic profile and metabolic half-life of a final drug candidate, potentially reducing required dosage and side effects.

Synthesis of Kinase Inhibitors with Enhanced Drug-Like Properties

This reagent is the right choice when synthesizing novel kinase inhibitors, such as BTK inhibitors, where both potency and a favorable pharmacokinetic profile are critical. The 3-fluoro-4-methylphenyl group can provide specific interactions within a kinase binding pocket while simultaneously blocking a key site of metabolism, a strategy evident in patent literature.

Development of Metabolically Stabilized CRTH2 Antagonists and Related G-Protein Coupled Receptor (GPCR) Ligands

As demonstrated in patented research, this building block is used to construct specific arylsulfonamide scaffolds for targets like the CRTH2 receptor. Researchers working on related GPCR targets can procure this compound to introduce a metabolically stable, fluorinated aromatic group, aiming to improve the in vivo performance of their lead compounds.

Lead Optimization in Medicinal Chemistry to Address Metabolic Liabilities

This compound should be selected when a lead molecule containing a p-toluenesulfonamide (tosyl) group shows poor metabolic stability due to oxidation of the tolyl moiety. Replacing the tosyl group with the 3-fluoro-4-methylbenzenesulfonyl group is a rational design step to directly address this liability without significantly altering the core structure.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Fluoro-4-methylbenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types